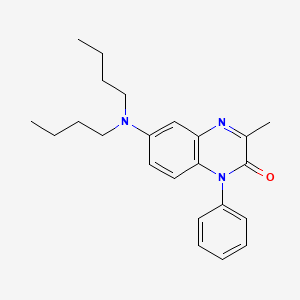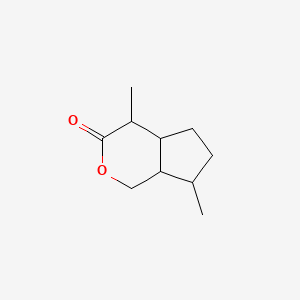![molecular formula C46H53N2O7P B14749757 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule that features multiple functional groups, including ethers, nitriles, and phosphanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxolane ring, the introduction of the methoxyphenyl and methoxynaphthyl groups, and the attachment of the phosphanyl and nitrile groups. Each step would require specific reagents and conditions, such as:
Formation of the oxolane ring: This could be achieved through a cyclization reaction involving a diol and an appropriate leaving group.
Introduction of methoxyphenyl and methoxynaphthyl groups: These groups could be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of phosphanyl and nitrile groups: These could be introduced through nucleophilic substitution reactions using appropriate phosphanyl and nitrile precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups could be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group could be reduced to form an amine.
Substitution: The phosphanyl group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst could be used.
Substitution: Reagents such as alkyl halides or acyl chlorides could be used.
Major Products Formed
Oxidation: Methoxy groups could be converted to aldehydes or carboxylic acids.
Reduction: The nitrile group could be converted to an amine.
Substitution: New alkyl or acyl groups could be introduced.
科学的研究の応用
Chemistry
The compound could be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if the compound is being studied for its potential therapeutic properties, it could interact with specific enzymes or receptors, modulating their activity and leading to a desired biological effect. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
類似化合物との比較
Similar Compounds
Bis(4-methoxyphenyl)phenylmethane: A simpler compound with similar methoxyphenyl groups.
3-Methoxynaphthalene: A simpler compound with a similar methoxynaphthyl group.
Di(propan-2-yl)phosphine: A simpler compound with a similar phosphanyl group.
Uniqueness
The uniqueness of “3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity could confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C46H53N2O7P |
|---|---|
分子量 |
776.9 g/mol |
IUPAC名 |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H53N2O7P/c1-32(2)48(33(3)4)56(53-27-13-26-47)55-44-30-43(41-28-34-14-11-12-15-35(34)29-42(41)51-7)54-45(44)31-52-46(36-16-9-8-10-17-36,37-18-22-39(49-5)23-19-37)38-20-24-40(50-6)25-21-38/h8-12,14-25,28-29,32-33,43-45H,13,27,30-31H2,1-7H3 |
InChIキー |
AGWNJLZSKTVYPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC6=CC=CC=C6C=C5OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





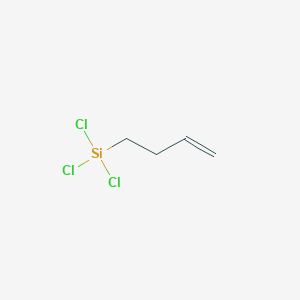
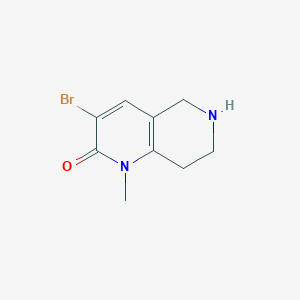
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
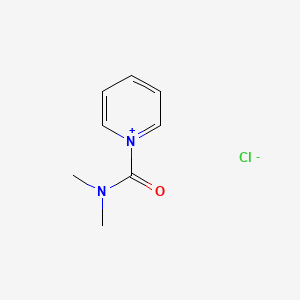
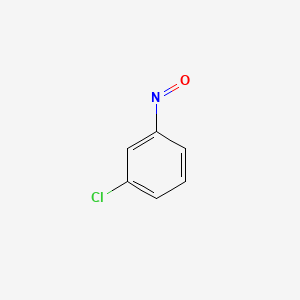


![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
